4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole
Description
Properties
IUPAC Name |
4-naphthalen-1-yl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11(2)18-19-16-17-15(10-20-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIFDQQVIGFOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Hydrazone Formation: The hydrazone moiety is introduced by reacting the thiazole derivative with an appropriate hydrazine derivative.
Naphthalene Substitution: The final step involves the coupling of the naphthalene ring to the hydrazone-thiazole intermediate, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the thiazole ring or the hydrazone moiety, potentially yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the hydrazone moiety.
Reduction Products: Reduced forms of the thiazole or hydrazone groups.
Substitution Products: Functionalized naphthalene derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing thiazole and hydrazine moieties exhibit significant anticancer properties. In a study examining the cytotoxic effects of various thiazole derivatives, it was found that 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole demonstrated potent activity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assessment
- Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer)
- IC50 Values:
- MCF-7: 15 µM
- HT-29: 20 µM
- Mechanism: Induction of apoptosis through caspase activation.
1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. The thiazole ring is known for its ability to interfere with microbial cell wall synthesis.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to its effectiveness in this area.
Case Study: OLED Fabrication
- Device Structure: ITO/PEDOT:PSS/Active Layer/Al
- Performance Metrics:
- Luminance: 1500 cd/m²
- Efficiency: 5.0 lm/W
Environmental Applications
3.1 Detection of Environmental Pollutants
The compound has been explored for its potential use in detecting environmental pollutants, particularly heavy metals and pesticides. Its ability to form complexes with metal ions enhances its utility as a chelating agent.
Data Table: Complexation with Heavy Metals
| Metal Ion | Stability Constant (log K) |
|---|---|
| Pb²⁺ | 4.5 |
| Cd²⁺ | 3.8 |
| Hg²⁺ | 5.0 |
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. This can lead to inhibition or modulation of the target’s activity, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Bioactivity :
- Naphthalenyl vs. Phenyl : Naphthalenyl derivatives (e.g., ) show enhanced anticancer activity compared to phenyl-substituted analogs, likely due to increased hydrophobic interactions with cellular targets .
- Electron-Withdrawing Groups : Chlorophenyl () and bromophenyl () substituents improve antifungal activity (MIC₉₀ = 1.95 µg/mL), whereas methoxyphenyl derivatives () are more effective in enzyme inhibition (IC₅₀ = 5.75 µM) .
Arylidene hydrazines (e.g., benzylidene in ) exhibit strong EGFR inhibition (GI₅₀ = 1.0 µM), suggesting the target compound’s hydrazinyl group could be optimized for kinase targeting .
Synthetic Yields :
- Yields for naphthalenyl derivatives (88% in ) are higher than chlorophenyl (53%) or fluorophenyl (88%) analogs, indicating favorable reaction kinetics for aromatic substituents .
Pharmacological and Toxicological Insights
- Anticancer Potential: Thiazoles with naphthalenyl groups () show GI₅₀ values of 1.6–2.0 µM against colorectal and breast cancer cells, comparable to cisplatin but with lower cytotoxicity to normal cells (MRC-5) .
- Antimicrobial Activity : Fluorophenyl and chlorophenyl derivatives () inhibit C. albicans at MIC₉₀ = 1.95 µg/mL, outperforming ketoconazole .
- Toxicity: Dicyclopropylmethylene derivatives () are reported as non-toxic up to 500 mg/kg in murine models, suggesting structural safety for the target compound .
Biological Activity
4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural properties, and biological activities, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.
Synthesis and Structural Properties
The synthesis of 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole involves the reaction of naphthalene derivatives with thiazole and hydrazine components. The compound typically crystallizes as colorless crystals, with a melting point ranging from 197–199 °C. Its structure features a thiazole ring conjugated with a naphthalene moiety, which is critical for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including the compound . For instance, a series of thiazole analogs were tested against various bacterial strains and fungi. The results indicated that modifications to the thiazole ring significantly influenced their antibacterial and antifungal activities. Specifically, compounds similar to 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole demonstrated promising activity against Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of traditional antifungal agents like fluconazole .
Anticancer Activity
Research has shown that thiazole derivatives can act as potent inhibitors against various cancer cell lines. A study focusing on the structure-activity relationship (SAR) of thiazole compounds revealed that those with hydrazone linkages exhibited significant cytotoxic effects against human cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific cellular targets, including proteins involved in cell cycle regulation .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown efficacy as an α-glucosidase inhibitor, which is relevant for managing diabetes by delaying carbohydrate absorption. Molecular docking studies suggested that the hydrazone bridge enhances binding affinity to the enzyme's active site, thereby inhibiting its activity more effectively than some existing inhibitors .
Case Studies
- Antifungal Activity : In a study assessing various thiazole derivatives, 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole exhibited an MIC of 7.81 μg/mL against C. albicans, indicating strong antifungal properties compared to fluconazole's MIC of 15.62 μg/mL .
- Anticancer Activity : A series of thiazole derivatives were tested against breast cancer cell lines, where one derivative showed IC50 values below 10 µM, suggesting significant anticancer potential .
- Enzyme Inhibition Study : The compound was evaluated for α-glucosidase inhibition in vitro, demonstrating a notable reduction in enzyme activity at low concentrations (IC50 = 5 µM), which is promising for diabetes management .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Naphthalen-1-yl)-2-(2-(propan-2-ylidene)hydrazinyl)thiazole, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via a Hantzsch thiazole condensation (Figure S1 in ). Key steps include:
- Reacting thiosemicarbazide derivatives with 2-bromo-1-(naphthalen-1-yl)ethanone in ethanol under reflux (60–80°C) .
- Cyclization of the intermediate hydrazone under acidic conditions to form the thiazole ring .
- Purification via silica gel column chromatography (using dichloromethane/ethyl acetate gradients) and recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign naphthyl protons (multiplet signals in aromatic region) and hydrazinyl NH (broad singlet at δ 9–10 ppm) .
- FT-IR : Confirm C=N (1590–1620 cm⁻¹) and C-S (670–720 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₃N₃S: 280.0851) .
- Computational DFT : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gap) .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs with varying substituents on the naphthyl or hydrazinyl groups?
- Variables to Test :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol for bulky substituents .
- Catalysts : Use p-toluenesulfonic acid (PTSA) to accelerate hydrazone formation, reducing reaction time from 12h to 6h .
- Substituent Impact : Electron-withdrawing groups (e.g., -Br, -Cl) on the naphthyl ring lower yields (~40%) due to steric hindrance vs. electron-donating groups (-CH₃, ~65%) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 µM vs. 22 µM against S. aureus) may arise from:
- Assay Variability : Differences in bacterial strains or culture media (e.g., Mueller-Hinton vs. LB agar) .
- Compound Stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .
- Synergistic Effects : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (PDB: 1RX2). Key interactions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
